molecular formula C25H25N3O5 B11028326 methyl 2-[4-(2-methylphenyl)-3,5,12-trioxo-7-phenyl-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate

methyl 2-[4-(2-methylphenyl)-3,5,12-trioxo-7-phenyl-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate

Cat. No.: B11028326
M. Wt: 447.5 g/mol
InChI Key: XNXNWJFYULHZJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[4-(2-methylphenyl)-3,5,12-trioxo-7-phenyl-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate is a complex organic compound with a fascinating structure. Let’s break it down:

    Molecular Formula: CHNO

    Molecular Weight: 492.52 g/mol

This compound belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists . PPARs play crucial roles in regulating gene expression related to lipid metabolism, inflammation, and glucose homeostasis.

Preparation Methods

Synthesis Routes: The synthetic preparation of this compound involves several steps. While I don’t have specific details for this exact compound, I can provide a general outline:

    Starting Materials: Begin with appropriate precursors, such as 2-methylphenylamine and phenylacetic acid.

    Condensation Reaction: React the amine and acid to form the amide linkage.

    Triazatricyclo Formation: Cyclize the amide to create the triazatricyclo core.

    Esterification: Introduce the methyl ester group.

Industrial Production: Industrial-scale production typically involves optimization of reaction conditions, scalability, and purification methods. Consult specialized literature or patents for specific industrial protocols.

Chemical Reactions Analysis

This compound may undergo various reactions:

    Oxidation: Oxidative processes can modify the phenyl rings or the triazatricyclo core.

    Reduction: Reduction of the ester group or other functional groups.

    Substitution: Substituents on the phenyl rings can be replaced.

    Common Reagents: Reagents like strong acids, bases, and transition metal catalysts are often employed.

Major products depend on reaction conditions and regioselectivity.

Scientific Research Applications

Chemistry::

    Drug Discovery: Investigate its potential as a PPAR agonist for metabolic disorders.

    Organic Synthesis: Use it as a building block for more complex molecules.

Biology and Medicine::

    Anti-Inflammatory Properties: Explore its role in controlling inflammation.

    Neuroinflammation: Investigate its impact on brain inflammation processes.

Industry::

    Pharmaceuticals: Potential drug candidates.

    Agrochemicals: Crop protection or growth regulators.

Mechanism of Action

The compound likely activates PPARs, influencing gene expression related to lipid metabolism, inflammation, and cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, you can explore related structures like GW 501516 (Cardarine) and endurobol . Highlight the uniqueness of methyl 2-[4-(2-methylphenyl)-3,5,12-trioxo-7-phenyl-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate in comparison.

Properties

Molecular Formula

C25H25N3O5

Molecular Weight

447.5 g/mol

IUPAC Name

methyl 2-[4-(2-methylphenyl)-3,5,12-trioxo-7-phenyl-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate

InChI

InChI=1S/C25H25N3O5/c1-15-8-6-7-11-17(15)28-22(30)19-20(23(28)31)25(14-18(29)33-2)24(32)26-12-13-27(25)21(19)16-9-4-3-5-10-16/h3-11,19-21H,12-14H2,1-2H3,(H,26,32)

InChI Key

XNXNWJFYULHZJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3C(C2=O)C4(C(=O)NCCN4C3C5=CC=CC=C5)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.